Aromadendrene

概要

説明

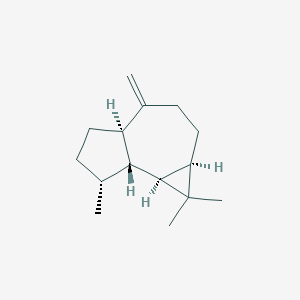

Aromadendrene is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. It is a natural product found in various plants, including the wood of Eucalyptus trees and mushrooms of the Melanoleuca genus. This compound is known for its complex tricyclic structure, which includes a dimethyl cyclopropane ring fused to a hydroazulene skeleton .

準備方法

Synthetic Routes and Reaction Conditions: Aromadendrene can be synthesized through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in terpene biosynthesis. The reaction typically involves the use of sesquiterpene synthases, which catalyze the formation of the tricyclic structure. Enzymatic modifications and optimizations of these pathways have been explored to enhance the yield and efficiency of this compound production .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as Eucalyptus wood. The extraction process involves steam distillation, where the essential oils containing this compound are separated from the plant material. Advanced biotechnological methods, including the use of engineered Escherichia coli strains, have also been developed to produce this compound more efficiently .

化学反応の分析

Types of Reactions: Aromadendrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple reactive sites, such as the double bonds and the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives such as alcohols, ketones, and epoxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds into single bonds.

Major Products: The major products formed from these reactions include various oxygenated and halogenated derivatives, which can exhibit different biological activities and chemical properties .

科学的研究の応用

Biological Activities

Aromadendrene exhibits a range of biological activities that underpin its applications in medicine and agriculture:

- Anti-inflammatory Properties : this compound has been shown to reduce inflammation in various biological models. Its mechanism involves inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals. This property is crucial for developing supplements aimed at combating oxidative stress-related diseases .

- Antimicrobial Activity : this compound has been identified as a potent antimicrobial agent against various pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its effectiveness is enhanced when combined with other terpenoids such as 1,8-cineole .

- Cytotoxic Effects : Research indicates that this compound oxide can induce apoptosis in cancer cells via reactive oxygen species (ROS) pathways, suggesting its potential role in cancer therapy .

Therapeutic Applications

The therapeutic potential of this compound is being explored across several domains:

- Pharmaceutical Development : Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for use in formulations aimed at treating chronic inflammatory conditions and oxidative stress-related disorders. Its ability to modulate immune responses makes it a candidate for further research in autoimmune diseases .

- Natural Antimicrobials : The antimicrobial properties of this compound position it as a natural alternative to synthetic antibiotics. Its application could extend to developing natural preservatives for food products and personal care items, reducing reliance on chemical preservatives .

- Insecticidal Applications : this compound has shown insecticidal properties against various pests, making it a candidate for use in organic farming as a natural pesticide. Its low toxicity to humans and beneficial insects enhances its appeal as an eco-friendly alternative .

Industrial Applications

The versatility of this compound extends to several industrial applications:

- Fragrance Industry : this compound's pleasant scent makes it valuable in the fragrance industry. It is used as a component in perfumes and scented products, contributing to the overall olfactory profile .

- Cosmetic Formulations : Given its antimicrobial properties and skin benefits, this compound is increasingly included in cosmetic products aimed at improving skin health and providing antibacterial protection .

Case Study 1: Antimicrobial Efficacy

A study examining the essential oil from Eucalyptus globulus found that this compound was the primary component responsible for its antimicrobial activity. The essential oil exhibited significant inhibition against MRSA and VRE strains when tested individually and in combination with 1,8-cineole. The synergy observed between these compounds suggests potential applications in developing new antimicrobial therapies .

Case Study 2: Antioxidant Properties

Research involving Cinnamomum osmophloeum demonstrated that this compound contributed significantly to the antioxidant capacity of the plant's essential oil. The study highlighted its protective effects against oxidative stress in Caenorhabditis elegans, indicating potential applications in aging-related therapies and dietary supplements aimed at enhancing antioxidant defenses .

作用機序

The mechanism of action of aromadendrene involves its interaction with various molecular targets and pathways:

Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, thereby reducing inflammation.

Antibacterial: It disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant: this compound scavenges free radicals, preventing oxidative damage to cells and tissues.

類似化合物との比較

Aromadendrene is unique among sesquiterpenoids due to its tricyclic structure and diverse biological activities. Similar compounds include:

Allothis compound: A stereoisomer of this compound with a different spatial arrangement of atoms.

Viridiflorol: Another sesquiterpenoid with similar biological activities but a different chemical structure.

Globulol: A related compound found in Eucalyptus essential oils with similar anti-inflammatory and antibacterial properties

生物活性

Aromadendrene is a tricyclic sesquiterpene widely recognized for its diverse biological activities. This compound is found in various essential oils and has been the subject of numerous studies investigating its pharmacological properties. The following sections provide a detailed overview of its biological activities, including anti-inflammatory, antioxidant, antibacterial, insecticidal, and cytotoxic effects.

This compound is primarily extracted from essential oils of several plant species, notably those belonging to the genus Eucalyptus and Melaleuca. The compound's structure contributes to its unique biological activities, making it a valuable candidate for therapeutic applications.

Biological Activities

- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the proliferation of cardiac fibroblasts by downregulating fibrosis biomarkers such as fibronectin and α-smooth muscle actin through the TGFβ/Smad signaling pathway. This suggests potential applications in treating myocardial fibrosis .

- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that this compound possesses notable antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Antibacterial Properties : this compound has demonstrated antibacterial activity against a range of pathogens. In combination with 1,8-cineole, it shows synergistic effects against bacteria such as Staphylococcus aureus and Bacillus subtilis, enhancing its efficacy compared to when used alone .

- Insecticidal Activity : The compound also exhibits insecticidal properties, making it a potential candidate for natural pest control solutions. Its effectiveness against various insect species has been documented in several studies .

- Cytotoxicity : this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms behind this activity and its applicability in cancer therapy .

Data Table of Biological Activities

Case Study 1: Antibacterial Synergy

A study investigated the antibacterial effects of this compound combined with 1,8-cineole against Staphylococcus aureus and Bacillus subtilis. The results showed that lower concentrations of this compound in combination with 1,8-cineole significantly reduced bacterial counts compared to individual treatments, highlighting the potential for developing effective antimicrobial formulations .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties of this compound revealed that it could inhibit TGFβ1-induced cardiac fibroblast proliferation by blocking key signaling pathways involved in fibrosis development. This study suggests that this compound could be developed into a therapeutic agent for heart disease related to fibrosis .

特性

IUPAC Name |

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881274 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

121.00 °C. @ 10.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25246-27-9, 109119-91-7, 14682-34-9 | |

| Record name | Alloaromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alloaromadendrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。